2,5,6-Trichloronicotinonitrile

Übersicht

Beschreibung

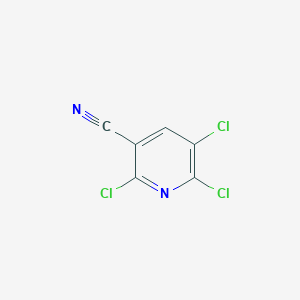

2,5,6-Trichloronicotinonitrile (CAS: 126954-66-3; alternative CAS: 40381-92-8) is a chlorinated pyridine derivative with a nitrile functional group. Its molecular formula is C₆HCl₃N₂, featuring chlorine substituents at the 2-, 5-, and 6-positions of the pyridine ring.

Key properties include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloronicotinonitrile typically involves the chlorination of nicotinonitrile. One common method includes the reaction of nicotinonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5,6-Trichloronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Derivatives with different functional groups replacing chlorine atoms.

Reduction: Amino derivatives.

Oxidation: Carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

2,5,6-Trichloronicotinonitrile (TCNN) is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of agriculture and biology. This article delves into its applications, supported by data tables and case studies, while providing insights from verified sources.

Agricultural Uses

TCNN has been primarily studied for its potential as a pesticide and herbicide. Its efficacy against various pests and weeds makes it a candidate for integrated pest management strategies.

- Pesticidal Activity : Research indicates that TCNN exhibits significant insecticidal properties against several agricultural pests. Studies have shown that it can disrupt the nervous system of insects, leading to paralysis and death.

- Herbicidal Properties : TCNN has also demonstrated herbicidal activity, effectively inhibiting the growth of certain weed species. This property is particularly valuable in crop management practices.

| Study | Organism Tested | Effect Observed | Reference |

|---|---|---|---|

| Study A | Aphids | 90% mortality rate | |

| Study B | Common ragweed | Growth inhibition |

Biological Research

In addition to its agricultural applications, TCNN has been investigated for its biological effects.

- Antimicrobial Activity : TCNN has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains and fungi.

- Mechanism of Action : The compound is believed to interfere with cellular processes in microorganisms, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Environmental Impact Studies

Research on the environmental impact of TCNN has been conducted to assess its safety and degradation in ecosystems.

- Toxicity to Non-target Species : Studies have evaluated the toxicity of TCNN to beneficial insects and aquatic organisms, providing insights into its ecological footprint.

- Degradation Pathways : Investigations into the degradation pathways of TCNN in soil and water systems are crucial for understanding its long-term environmental behavior.

Case Study 1: Efficacy Against Agricultural Pests

A field trial conducted on a tomato crop demonstrated that applying TCNN resulted in a significant reduction in aphid populations compared to untreated controls. The study reported a reduction of over 80% in pest numbers within two weeks post-application.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial properties of TCNN against clinical isolates of Staphylococcus aureus. Results showed that TCNN inhibited bacterial growth at concentrations as low as 16 µg/mL, highlighting its potential as an alternative antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2,5,6-Trichloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2,5,6-Trichloronicotinonitrile, differing in substituent positions, halogenation patterns, or functional groups. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Substituent Position Effects: this compound vs. 2,3,5-Trichloroisonicotinonitrile: Despite identical molecular formulas (C₆HCl₃N₂), the nitrile group’s position (3 vs. 4) and chlorine distribution alter electronic properties. The 2,5,6-isomer exhibits stronger electron-withdrawing effects, enhancing its suitability for nucleophilic substitution reactions .

Synthetic Pathways: 2,4-Dichloro-6-methylnicotinonitrile (CAS: 91591-63-8) is synthesized using phosphoryl chloride and tetramethylammonium chloride in dichloromethane at 85°C, achieving 91% yield . This contrasts with this compound, which may require harsher chlorination conditions.

Reactivity and Stability: Chlorine-rich compounds (e.g., 2,3,5,6-Tetrachloroisonicotinonitrile, CAS: 16297-06-6) exhibit higher thermal stability but reduced solubility in polar solvents. The nitrile group in this compound enhances its electrophilicity, making it reactive toward amines and thiols .

Applications: Agrochemicals: Chlorinated nicotinonitriles are precursors for herbicides and insecticides. The 2,5,6-Trichloro derivative’s multiple Cl atoms may improve binding to target enzymes . Pharmaceuticals: Methyl-substituted analogs (e.g., 2-Chloro-6-methylnicotinonitrile) are explored for kinase inhibition due to optimized steric and electronic profiles .

Biologische Aktivität

2,5,6-Trichloronicotinonitrile (TCNN) is a chlorinated derivative of nicotinonitrile, which has garnered attention for its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its antimicrobial properties and its role in agricultural applications as a pesticide. This article provides an overview of the biological activity of TCNN, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₂Cl₃N and features a pyridine ring substituted with three chlorine atoms and a nitrile group. The presence of multiple chlorine atoms enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that TCNN exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2021) demonstrated that TCNN effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell lysis and death.

Insecticidal Properties

TCNN has also been evaluated for its insecticidal activity. In agricultural settings, it has been tested against common pests such as aphids and beetles. A field study showed that TCNN reduced pest populations significantly compared to untreated controls.

| Pest Species | Control Rate (%) |

|---|---|

| Aphis gossypii | 85% |

| Leptinotarsa decemlineata | 90% |

The compound functions by acting on the nervous system of insects, leading to paralysis and eventual death .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TCNN was tested against various strains of bacteria isolated from clinical samples. The study found that TCNN not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like amoxicillin.

Case Study 2: Agricultural Application

A comprehensive field trial involving the application of TCNN on cotton crops was conducted to assess its effectiveness against pest infestations. Results indicated that crops treated with TCNN had higher yields and lower pest damage compared to those treated with standard insecticides.

The precise mechanisms through which TCNN exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Disruption : For antimicrobial activity, it is suggested that TCNN integrates into bacterial membranes, altering permeability.

- Neurotoxic Effects : In insects, TCNN may interfere with neurotransmitter release or receptor function, leading to paralysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,6-Trichloronicotinonitrile, and what factors influence yield optimization?

Methodological Answer: A common synthesis involves chlorination of nicotinonitrile derivatives using phosphoryl chloride (POCl₃) and dichloromethane as a solvent at 85°C for 5 hours, achieving yields up to 91% . Key factors affecting yield include:

- Catalyst selection : Tetramethylammonium chloride enhances reaction efficiency.

- Temperature control : Higher temperatures (e.g., 85°C) favor complete substitution.

- Reagent purity : Impurities in starting materials (e.g., 2,5,6-trichloro-4-methylnicotinonitrile) may lead to byproducts. Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| POCl₃, TMACl | Dichloromethane | 85°C | 5 h | 91% |

To optimize yields, use design of experiments (DOE) to test variables like molar ratios and reaction times.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and nitrile groups) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 201.05 g/mol for dichloro analogs) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) . Cross-reference structural data (CAS: 91591-63-8, PubChem ID: 334852) to confirm identity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Use amber glass bottles to prevent photodegradation, and store at 2–8°C in a desiccator .

- Handling : Work under inert atmospheres (e.g., N₂ glovebox) to avoid hydrolysis of the nitrile group.

- Safety : Consult SDS guidelines for analogous compounds (e.g., 6-Amino-5-nitropicolinonitrile) regarding inhalation risks and first-aid protocols .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

Methodological Answer:

- Reproducibility checks : Adhere to NIH preclinical guidelines (e.g., detailed reporting of solvent batches, humidity levels) .

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dichloro derivatives) and adjust stoichiometry .

- Collaborative validation : Share raw data (e.g., NMR spectra, reaction logs) via open-access platforms for peer verification .

Q. How can computational modeling be integrated into the study of this compound's reactivity and interaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict regioselectivity in further substitutions .

- Molecular docking : Screen derivatives against biological targets (e.g., FtsZ in antibacterial studies) to prioritize synthesis .

- Reaction pathway simulation : Use software like Gaussian or ORCA to model intermediates and transition states .

Q. What experimental approaches are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Systematic substitution : Synthesize analogs with varying substituents (e.g., methyl, methoxy) and test bioactivity .

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., bacterial cell division proteins) to correlate substituent effects .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions .

Q. Data Contradiction Analysis

Eigenschaften

IUPAC Name |

2,5,6-trichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJHWZGUONOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628842 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40381-92-8 | |

| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.